

A Technical Guide to the Strontium-82 Supply Chain and Commercial Availability

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

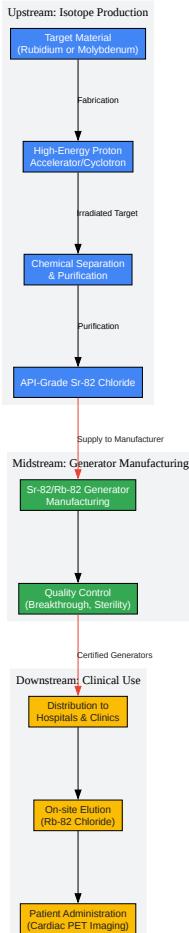
Compound Name: **Strontium-82**

Cat. No.: **B1233234**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary


Strontium-82 (Sr-82) is a critical medical radioisotope, serving as the parent isotope in **strontium-82/rubidium-82** (Rb-82) generators. These generators are essential for producing Rubidium-82 chloride, a positron-emitting radiopharmaceutical used in Positron Emission Tomography (PET) for myocardial perfusion imaging (MPI) to assess coronary artery disease. [1][2][3] With a relatively long half-life of 25.5 days, Sr-82 allows for the distribution of these generators to clinical sites, providing an on-demand source of the short-lived Rb-82 (half-life of 75 seconds).[1][4] This guide provides an in-depth overview of the Sr-82 supply chain, from production and purification to its commercial landscape and use in clinical generators.

The Strontium-82 Supply Chain

The supply chain for **Strontium-82** is a multi-stage process that begins with the production of the radioisotope in high-energy particle accelerators and ends with the delivery of a patient-ready dose of Rubidium-82 in a clinical setting. The process involves target fabrication, irradiation, chemical processing, generator manufacturing, and distribution.

Historically, the U.S. Department of Energy's Isotope Program (DOE IP) was instrumental in establishing a consistent supply of Sr-82, which nurtured the market until it became economically viable for private industry.[5] As demand grew, commercial entities entered the market, and the DOE has since transitioned from active production to a standby role, reflecting

the maturation and commercialization of the supply chain.[5][6] Today, multiple North American companies have demonstrated reliable Sr-82 production capabilities.[5]

[Click to download full resolution via product page](#)

Diagram 1: The **Srontium-82** to Rubidium-82 Supply Chain.

Production and Purification of Strontium-82

The production of Sr-82 is exclusively achieved using particle accelerators, as it cannot be produced in nuclear reactors.[7] The process involves the bombardment of a target material with high-energy protons, followed by complex chemical separation.

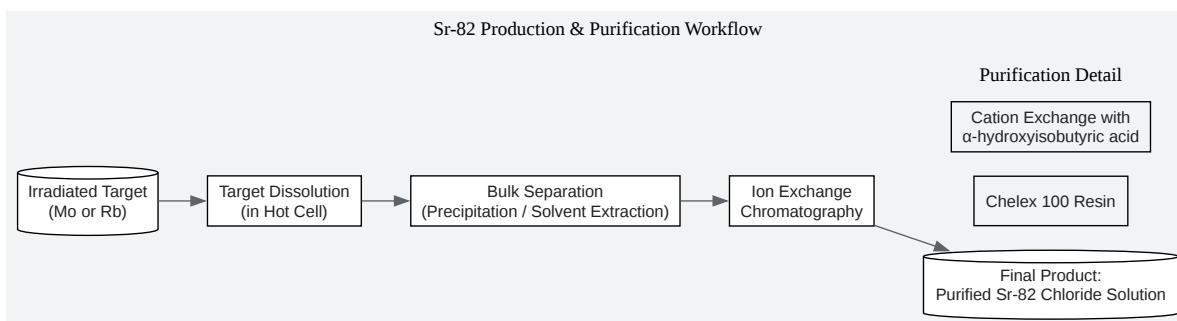
Production Reactions and Methodologies

Two primary nuclear reactions are commercially employed for Sr-82 production.[8] The choice of reaction depends on the available accelerator technology and targetry.

- Proton Spallation of Molybdenum: A molybdenum metal target is irradiated with high-energy protons (e.g., ~500 MeV).[7][8][9] This reaction produces a wide array of spallation products, necessitating a robust chemical separation process to isolate the strontium radioisotopes.[9]
- Proton Bombardment of Rubidium: A rubidium metal or rubidium chloride (RbCl) salt target is irradiated with protons in the energy range of 40-100 MeV.[1][9] The specific reaction is $^{85}\text{Rb}(\text{p}, 4\text{n})^{82}\text{Sr}$.[1][8]

Parameter	Proton Spallation of Molybdenum	Proton Bombardment of Rubidium
Target Material	Molybdenum (Mo) Metal	Rubidium (Rb) Metal or Rubidium Chloride (RbCl)
Reaction Type	Spallation	(p, 4n)
Typical Proton Energy	~200–600 MeV[7][9]	40–100 MeV[9]
Key Facilities	Los Alamos National Laboratory (LANL), TRIUMF (Nordion)[7][9]	Institute for Nuclear Research RAS, ARRONAX[9][10]
Primary Challenge	Separation from numerous spallation byproducts	Target handling (metallic rubidium is highly reactive)

Table 1: Comparison of **Strontium-82** Production Methods.


Experimental Protocol: Separation and Purification

Following irradiation, the target is dissolved and undergoes a multi-step chemical process to separate Sr-82 from the bulk target material and other radioisotopic impurities.

General Workflow:

- Target Dissolution: The irradiated target (e.g., Mo metal or RbCl salt) is remotely transferred to a hot cell and dissolved, often in an acidic solution.
- Initial Separation: A combination of precipitation, solvent extraction, and ion exchange techniques is used for the initial separation of strontium radioactivities from other products.[9]

- Fine Purification (Ion Exchange Chromatography): The strontium-containing solution is passed through a chromatography column to isolate and purify the Sr-82.
 - Method A: Chelex 100 Resin: Chemical isolation of strontium can be accomplished with ion exchange on Chelex 100, with reported recovery rates around 83%.^[9]
 - Method B: Cation Exchange with α -hydroxyisobutyric acid: A more recent method involves cation exchange chromatography, using α -hydroxyisobutyric acid as an eluent to achieve high purity.^[9]
- Final Product Formulation: The purified Sr-82 is prepared as Strontium (II) Chloride in a dilute hydrochloric acid solution (e.g., $0.1 \pm 0.05\text{N}$ HCl) for shipment to generator manufacturers.^[8]

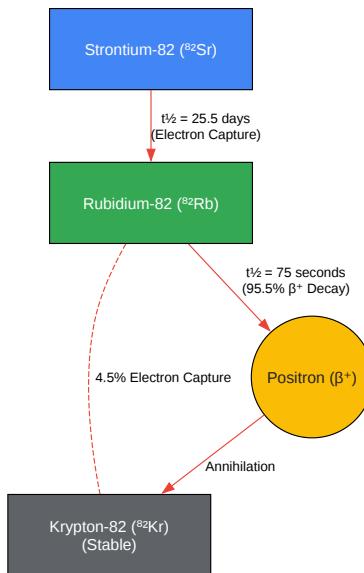
[Click to download full resolution via product page](#)

Diagram 2: Experimental Workflow for Sr-82 Purification.

Commercial Availability

The market for Sr-82 has transitioned from a government-supported program to a commercially competitive landscape.^[5] Several companies now produce and supply API-grade Sr-82 to the manufacturers of Rb-82 generators.

Supplier	Notes
Nordion (Canada) Inc.	A long-time commercial supplier with production facilities in Vancouver and Ottawa.[2] Produces Sr-82 via both spallation of molybdenum and the proton-on-rubidium method.[7][8] Has a supply contract with Bracco Diagnostics.[2]
Positron Corporation (Manhattan Isotope Technology)	A U.S.-based commercial supplier.[11][12] Processes irradiated target material to produce API-grade Sr-82.[11][13] Has submitted a Drug Master File (DMF) to the FDA.[12]
U.S. Department of Energy (DOE IP)	Historically a primary supplier from facilities at Los Alamos (LANL) and Brookhaven (BNL).[9][14] Now maintains an "active standby" capability for emergency backup but has ceased routine production as of 2024 due to the strength of the commercial market.[5][6]
ARRONAX (France)	A research facility that has undertaken large-scale production of Sr-82 since 2012 using rubidium chloride targets.[10]


Table 2: Key Commercial and Research Suppliers of **Srontium-82**.

The Sr-82/Rb-82 Generator and Clinical Application

The sole use of Sr-82 is for the manufacturing of Sr-82/Rb-82 generators, which are used in hospitals for cardiac PET imaging.[8]

Decay Pathway and Generator Function

Sr-82 decays to Rb-82 via electron capture with a half-life of 25.5 days. The Rb-82 daughter isotope has a very short half-life of 75 seconds and decays to stable Krypton-82 (^{82}Kr) primarily through positron emission (95.5%).[15] It is this emitted positron that annihilates with an electron to produce two 511 keV gamma photons, which are detected by the PET scanner.

[Click to download full resolution via product page](#)

Diagram 3: Decay Pathway of **Strontium-82** to Stable Krypton-82.

Generator Manufacturing and Quality Control

The generator consists of Sr-82 adsorbed onto a column of an inorganic material, typically hydrous stannic oxide, which is encased in a lead shield.[4][16] Saline solution (0.9% NaCl) is passed through the column to "elute" or wash off the Rb-82 daughter, while the Sr-82 parent remains bound to the column.

Generator Manufacturing Protocol: A typical manufacturing process involves three main stages: [17]

- Column Preparation: A column is prepared with a suitable adsorbent material, such as tin oxide.
- Leak Testing: The integrity of the generator column and its housing is rigorously tested to prevent any leakage of radioactive material.
- Sr-82 Loading: The purified Sr-82 chloride solution is carefully loaded onto the adsorbent column under aseptic conditions.

Quality Control: Strict quality control (QC) is essential to ensure patient safety. The eluate containing Rb-82 chloride must be tested daily for radionuclidian purity, specifically for the

"breakthrough" of the parent Sr-82 and its impurity, Strontium-85 (Sr-85).

Parameter	FDA Limit per mCi of Rb-82	Notes
Sr-82 Breakthrough	≤ 0.02 µCi[4][15][16]	Prevents long-term radiation dose to the patient's bones.
Sr-85 Breakthrough	≤ 0.2 µCi[4][15][16]	Sr-85 is a common co-produced impurity.
Tin (from column)	≤ 1 µg per mL of eluate[4][16]	Chemical purity test.

Table 3: Quality Control Specifications for Rb-82 Generator Eluate.

Conclusion

The **Srontium-82** supply chain has successfully evolved into a robust commercial market, ensuring a reliable supply for the production of life-saving cardiac PET imaging agents. The production of Sr-82 is a technologically demanding process requiring high-energy accelerators and sophisticated radiochemical purification techniques. As the use of cardiac PET continues to grow, the stability of this supply chain, supported by a diverse set of commercial manufacturers, will remain critical for advancing nuclear cardiology and patient care.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Strontium 82 | IBA - Radio Pharma Solutions [iba-radiopharmasolutions.com]
- 2. nordion.com [nordion.com]
- 3. RUBY-FILL® (Rubidium Rb 82 Generator) and Elution System [draximage.com]
- 4. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 5. DOE IP to end active stand-by capability for strontium-82 | NIDC: National Isotope Development Center [isotopes.gov]

- 6. Strontium: Supply-and-demand success for the DOE's Isotope Program -- ANS / Nuclear Newswire [ans.org]
- 7. nationalacademies.org [nationalacademies.org]
- 8. nordion.com [nordion.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. auntminnie.com [auntminnie.com]
- 12. auntminnie.com [auntminnie.com]
- 13. auntminnie.com [auntminnie.com]
- 14. cbrnecentral.com [cbrnecentral.com]
- 15. nucmedtutorials.com [nucmedtutorials.com]
- 16. Rubidium-82 - Wikipedia [en.wikipedia.org]
- 17. Manufacture of strontium-82/rubidium-82 generators and quality control of rubidium-82 chloride for myocardial perfusion imaging in patients using positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to the Strontium-82 Supply Chain and Commercial Availability]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1233234#strontium-82-supply-chain-and-commercial-availability>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com